molecular formula C16H12ClF2NO B11488857 (4-chloro-2,3-difluorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

(4-chloro-2,3-difluorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11488857
M. Wt: 307.72 g/mol
InChI Key: JZOHRTZOFLKIEQ-UHFFFAOYSA-N
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Description

2-(4-Chloro-2,3-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound characterized by the presence of a tetrahydroisoquinoline core substituted with a 4-chloro-2,3-difluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2,3-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves the acylation of tetrahydroisoquinoline with 4-chloro-2,3-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen) and a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2,3-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The chlorine and fluorine atoms on the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Isoquinoline derivatives.

    Reduction: Alcohol derivatives of the benzoyl group.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-2,3-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2,3-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-2,3-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern and the presence of both chloro and difluoro groups on the benzoyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H12ClF2NO

Molecular Weight

307.72 g/mol

IUPAC Name

(4-chloro-2,3-difluorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C16H12ClF2NO/c17-13-6-5-12(14(18)15(13)19)16(21)20-8-7-10-3-1-2-4-11(10)9-20/h1-6H,7-9H2

InChI Key

JZOHRTZOFLKIEQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=C(C(=C(C=C3)Cl)F)F

Origin of Product

United States

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